6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde
Overview
Description
“6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C10H14N2O . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carbaldehyde (formyl) group at the 3-position and a methyl(propan-2-yl)amino group at the 6-position .
Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 178.23 .
Scientific Research Applications
Synthesis of Functional Derivatives
Research into the synthesis of functional derivatives of pyridine-based compounds has shown significant promise. For instance, the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH has led to the formation of derivatives with potential applications in pharmaceuticals and materials science. These derivatives serve as key intermediates in the synthesis of complex molecules with diverse functional groups, highlighting the importance of pyridine-based compounds in synthetic chemistry (Dotsenko et al., 2018).
Heterocyclic Compound Synthesis
Compounds structurally related to 6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde have been explored for their ability to undergo heterocyclization, leading to the synthesis of 1,2,4-triazines and 1,2,4-triazine 4-oxides. These heterocyclic compounds have numerous applications in the development of new pharmaceuticals and agrochemicals, showcasing the versatility of pyridine-based aldehydes in organic synthesis (Krinochkin et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of pyridine-based compounds, including triazoles derived from isonicotinic acid hydrazide, have revealed significant antimicrobial activity. These findings suggest the potential of pyridine derivatives in the development of new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (Bayrak et al., 2009).
Properties
IUPAC Name |
6-[methyl(propan-2-yl)amino]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(3)10-5-4-9(7-13)6-11-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQSWWRTYKQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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